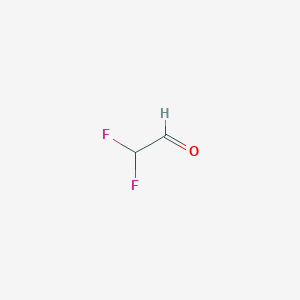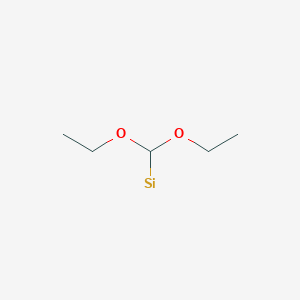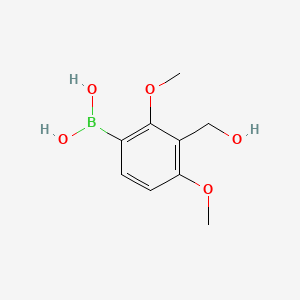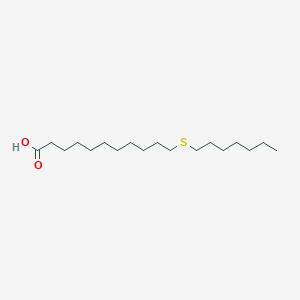
Difluoroacetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Difluoroacetaldehyde is an organofluorine compound with the chemical formula C2H2F2O It is a volatile and reactive aldehyde that contains two fluorine atoms attached to the carbon adjacent to the aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Difluoroacetaldehyde can be synthesized through several methods. One common approach involves the reduction of difluoroacetic acid esters. For example, difluoroacetic acid ethyl ester can be reduced using hydrogen gas in the presence of a ruthenium catalyst and a base . Another method involves the in situ generation of this compound from this compound ethyl hemiacetal in the presence of a base or an acid .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of difluoroacetic acid esters. This method is efficient and allows for high conversion rates and selectivity under specific conditions, such as the use of a ruthenium catalyst and controlled pressure .
Analyse Chemischer Reaktionen
Types of Reactions
Difluoroacetaldehyde undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to difluoroacetic acid.
Reduction: It can be reduced to difluoroethanol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Difluoroacetic acid.
Reduction: Difluoroethanol.
Substitution: Various substituted difluoromethyl compounds, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Difluoroacetaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of difluoroacetaldehyde involves its reactivity as an electrophile. The presence of two electronegative fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where this compound acts as a key intermediate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoroacetaldehyde: Contains one fluorine atom instead of two.
Trifluoroacetaldehyde: Contains three fluorine atoms.
Chloroacetaldehyde: Contains chlorine instead of fluorine.
Uniqueness
Difluoroacetaldehyde is unique due to its specific balance of reactivity and stability. The presence of two fluorine atoms provides a distinct electronic environment that influences its chemical behavior, making it a valuable intermediate in the synthesis of fluorinated compounds .
Eigenschaften
IUPAC Name |
2,2-difluoroacetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2F2O/c3-2(4)1-5/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNMRIXYSHIIGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80878683 |
Source


|
| Record name | DIFLUOROACETALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80878683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
430-69-3 |
Source


|
| Record name | DIFLUOROACETALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80878683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[2-(4-Fluorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14019177.png)




![[Acetyloxy-(2-ethylphenyl)amino] ethanoate](/img/structure/B14019206.png)



![benzyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methoxy]carbamate](/img/structure/B14019247.png)

![1-[4-Methyl-2-(2-phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14019264.png)

